2-Hydroxy-5-methylpyridine
Overview
Description
2-Hydroxy-5-methylpyridine is an organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, characterized by a hydroxyl group at the second position and a methyl group at the fifth position on the pyridine ring. This compound is known for its pale yellow to light yellow solid form and is used in various organic synthesis processes .
Mechanism of Action
Target of Action
It’s structurally similar compound, 5-hydroxy-2-methylpyridine, has been used as a ligand of a platinum complex which showed protein kinase inhibitory action at nanomolar levels .
Mode of Action
It’s structurally similar compound, 5-hydroxy-2-methylpyridine, has been used as a ligand of a platinum complex which showed protein kinase inhibitory action at nanomolar levels . This suggests that 2-Hydroxy-5-methylpyridine might interact with its targets in a similar manner, potentially inhibiting protein kinases.
Biochemical Pathways
Given its potential protein kinase inhibitory action, it might affect pathways involving protein kinases, which play crucial roles in cellular processes such as cell division, signal transduction, and regulation of cell shape and movement .
Pharmacokinetics
Its solubility in methanol suggests that it might have good bioavailability.
Result of Action
Given its potential protein kinase inhibitory action, it might inhibit the activity of protein kinases, thereby affecting cellular processes regulated by these enzymes .
Action Environment
It is recommended to be stored at room temperature in a cool and dark place , suggesting that light and temperature might affect its stability.
Biochemical Analysis
Biochemical Properties
It is known that it can be used for the diastereoselective preparation of cyclobutane-fused pyridinyl sulfonyl fluorides
Cellular Effects
A study has shown that increased levels of 5-hydroxy-2-methylpyridine sulfate may enhance cellular responses to UV-induced damage and promote abnormal keratinocyte proliferation by modulating critical signaling pathways .
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Most proposed 2-hydroxypyridine degradation pathways begin with hydroxylation to 2,5-dihydroxypyridine, followed by maleamic acid, maleic acid, and fumaric acid formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Hydroxy-5-methylpyridine involves the catalytic hydrogen reduction of 3-cyano-6-hydroxypyridine in the presence of an acid and an anionic surfactant such as sodium lauryl sulfate. The reaction is carried out at atmospheric pressure with a palladium on carbon catalyst . Another method involves the reaction of 2-bromo-5-methylpyridine with potassium tert-butoxide in tert-amyl alcohol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to form 5-methyl-2-pyridinol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like alkyl halides and acyl chlorides in the presence of a base.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 5-Methyl-2-pyridinol.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
2-Hydroxy-5-methylpyridine has several applications in scientific research:
Comparison with Similar Compounds
2-Hydroxy-6-methylpyridine: Similar structure but with the hydroxyl group at the second position and the methyl group at the sixth position.
5-Hydroxy-2-methylpyridine: The hydroxyl group is at the fifth position and the methyl group at the second position.
2-Amino-5-methylpyridine: Contains an amino group instead of a hydroxyl group at the second position.
Uniqueness: 2-Hydroxy-5-methylpyridine is unique due to its specific positioning of the hydroxyl and methyl groups, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs .
Properties
IUPAC Name |
5-methyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHMZGMHXUQHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143120 | |
Record name | 5-Methyl-2-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-68-5, 91914-06-6, 1192-99-0 | |
Record name | 2-Hydroxy-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91914-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-pyridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyridinone, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Pyridinol, 5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-2-PYRIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C173P2D70Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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